2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a naphthalene moiety, a benzothiazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is used to form stable triazole bonds between molecules . This method is known for its high yield and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
N-NAPHTHALEN-2-YL-BENZAMIDE: This compound shares the naphthalene and benzamide moieties but lacks the benzothiazole ring and phenylacetamide group.
2-(NAPHTHALEN-2-YL)ACETALDEHYDE: This compound contains the naphthalene moiety but differs in its aldehyde functional group.
Uniqueness
2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and phenylacetamide group enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C29H24N4O3S3 |
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Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[2-[[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]amino]-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H24N4O3S3/c34-26(31-22-11-10-19-6-4-5-7-20(19)14-22)16-37-17-27(35)32-23-12-13-24-25(15-23)39-29(33-24)38-18-28(36)30-21-8-2-1-3-9-21/h1-15H,16-18H2,(H,30,36)(H,31,34)(H,32,35) |
InChI Key |
CCMSQXMOKYBEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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